ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-[4-(METHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL 5-[4-(TRIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The presence of the difluoromethoxy group in ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Properties
Molecular Formula |
C22H20F2N4O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H20F2N4O4S/c1-4-31-20(30)17-12(2)26-22-28(18(17)14-5-7-15(8-6-14)32-21(23)24)19(29)16(33-22)9-13-10-25-27(3)11-13/h5-11,18,21H,4H2,1-3H3/b16-9+ |
InChI Key |
NWYLANOJOYJMAW-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)C(=CC4=CN(N=C4)C)S2)C |
Origin of Product |
United States |
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